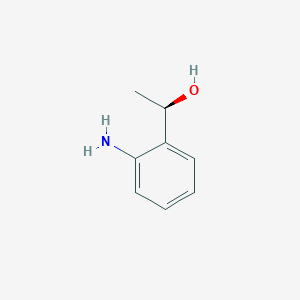

(R)-2-amino-phenylethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

(1R)-1-(2-aminophenyl)ethanol |

InChI |

InChI=1S/C8H11NO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,9H2,1H3/t6-/m1/s1 |

InChI Key |

WBIYLDMSLIXZJK-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1N)O |

Canonical SMILES |

CC(C1=CC=CC=C1N)O |

Origin of Product |

United States |

Advanced Methodologies for Enantioselective Synthesis

Asymmetric Reduction Strategies for Precursor Compounds

Asymmetric reduction of prochiral ketones is a prominent strategy for the synthesis of chiral alcohols, which can then be converted to the desired amino alcohol. This approach encompasses both catalyst-mediated reductions and biocatalytic methods.

Chiral Catalyst-Mediated Reductions

The enantioselective reduction of α-substituted ketones using borane (B79455) catalyzed by chiral oxazaborolidines, often referred to as the Corey-Bakshi-Shibata (CBS) reduction, is a well-established method for the synthesis of chiral alcohols. In the context of synthesizing (R)-2-amino-phenylethanol, a common precursor is 2-chloroacetophenone (B165298). The chiral chloro-alcohol intermediate is then aminated to yield the final product.

The process involves the reduction of 2-chloroacetophenone using borane in the presence of a chiral oxazaborolidine catalyst. This reaction typically yields the corresponding chiral chloro-alcohol with good enantiomeric excess (ee). Subsequent reaction with ammonia (B1221849) or a protected ammonia equivalent leads to the formation of this compound. acs.orgtaylorfrancis.com The enantioselectivity of the reduction is influenced by the structure of the oxazaborolidine catalyst and the reaction conditions.

Table 1: Oxazaborolidine-Catalyzed Borane Reduction of 2-Chloroacetophenone

| Catalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Chiral Oxazaborolidine | 2-Chloroacetophenone | Chiral Chloro-alcohol | 93-97% | Good | acs.orgtaylorfrancis.com |

| Chiral Oxazaborolidine | Acetophenone | R-(+)-1-phenyl ethanol (B145695) | 23-76% | High | tandfonline.com |

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones and enamides. Rhodium and Ruthenium complexes with chiral ligands are particularly effective for this transformation. For the synthesis of this compound, a precursor such as an N-protected α-amino ketone or a β-enamino ester can be hydrogenated.

One approach involves the conversion of a precursor like phenacyl chloride to a succinimido acetophenone, which is then hydrogenated using a chiral ruthenium complex. This method has been shown to produce the optically active succinimido alcohol with high enantioselectivity. Subsequent hydrolysis of the succinimide group yields the desired amino alcohol. acs.orgtaylorfrancis.com The choice of the chiral ligand is critical for achieving high enantioselectivity. Ligands such as BINAP and its derivatives are commonly employed in these reactions.

Table 2: Transition Metal-Catalyzed Asymmetric Hydrogenation for Chiral Amino Alcohol Synthesis

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Chiral Ruthenium Complex | Succinimido acetophenone | Optically active succinimido alcohol | 98% | Very Good | acs.orgtaylorfrancis.com |

| Rh-TangPhos | N-Aryl β-enamino esters | N-Aryl β-amino esters | up to 96.3% | High | nih.gov |

| Rh(I)-TangPhos | β-Amino acrylonitriles | β-Amino nitriles | up to 99.4% | Excellent | scribd.com |

Biocatalytic Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes such as dehydrogenases and transaminases are employed for the enantioselective synthesis of amino alcohols.

Amine dehydrogenases (AmDHs) can catalyze the direct reductive amination of α-hydroxy ketones to produce chiral vicinal amino alcohols with high enantioselectivity. This one-step conversion utilizes ammonia as the amine source. Engineered AmDHs have been developed to improve their substrate scope and catalytic efficiency for the synthesis of compounds like (S)-2-amino-2-phenylethanol, achieving up to 99% conversion and >99% ee. researchgate.net

ω-Transaminases (ω-TAs) are another class of enzymes used for the synthesis of chiral amines. They catalyze the transfer of an amino group from an amino donor to a ketone substrate. The deracemization of racemic amines can be achieved using two stereocomplementary ω-TAs. mdpi.com For the synthesis of this compound, an (R)-selective ω-TA can be employed.

Table 3: Enzyme-Mediated Synthesis of Chiral Amino Alcohols

| Enzyme | Substrate | Product | Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Amine Dehydrogenase variants | α-Hydroxy ketones | (S)-configured vicinal amino alcohols | up to 99% | >99% | researchgate.net |

| ω-Transaminase | Racemic 2-amino-2-phenylethanol (B122105) | (R)- and (S)-2-amino-2-phenylethanol | 50% | >99% | researchgate.net |

Multi-enzyme cascade reactions provide an efficient and sustainable route for the synthesis of chiral amino alcohols from renewable feedstocks like L-phenylalanine. These cascades can be designed to convert the starting material through several enzymatic steps in a single pot, avoiding the isolation of intermediates.

One such pathway involves the conversion of L-phenylalanine to styrene, followed by enantioselective epoxidation and hydrolysis to yield a chiral diol. This diol can then be converted to phenylethanolamine through a subsequent enzymatic cascade. acs.org Another approach utilizes a cascade involving an L-amino acid deaminase, an α-keto acid decarboxylase, and an ω-transaminase to produce 2-phenylethylamine from L-phenylalanine. researchgate.net These multi-enzyme systems often incorporate cofactor regeneration systems to improve efficiency and reduce costs. acs.org The development of these cascades demonstrates the potential for producing valuable chiral chemicals from readily available bio-based materials. researchgate.netnih.gov

Table 4: Multi-Enzyme Cascade for Phenylethanolamine Synthesis from L-Phenylalanine

| Starting Material | Key Enzymes | Product | Overall Isolated Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| L-Phenylalanine | Tyrosine ammonia lyase, Epoxidase, Hydrolase, etc. | (R)-1-phenyl-1,2-diol | 75% | >99% | acs.org |

| L-Phenylalanine | Phenylalanine dehydrogenase, Phenylacetaldehyde reductase, etc. | 2-Phenylethanol (B73330) | 97% conversion | - | researchgate.net |

Diastereomeric Resolution Techniques

Diastereomeric resolution is a classical yet effective strategy for separating enantiomers from a racemic mixture. This approach involves the use of a chiral resolving agent to form a pair of diastereomers, which, due to their different physical properties, can be separated.

Classical Resolution via Diastereomeric Salt Formation with Chiral Acids

One of the most established methods for resolving racemic 2-amino-1-phenylethanol (B123470) is through the formation of diastereomeric salts with a chiral acid. nih.gov This technique relies on the differential solubility of the resulting diastereomeric salts, allowing for their separation by fractional crystallization. nih.govquora.com

A commonly employed chiral resolving agent for this purpose is L-(+)-tartaric acid. The process involves reacting the racemic amine with the chiral acid in a suitable solvent. The diastereomeric salts, (R)-2-amino-1-phenylethanol-L-tartrate and (S)-2-amino-1-phenylethanol-L-tartrate, exhibit different solubilities, enabling the less soluble salt to crystallize out of the solution. Subsequent liberation of the amine from the separated salt yields the desired enantiomerically enriched this compound.

Another effective resolving agent is di-O-p-toluoyl-L-tartaric acid. acs.org A study optimized this resolution process using the "method of half quantities," where only 0.25 equivalents of the chiral diacid were used. acs.org After two recrystallizations in a 2-propanol-water solvent system, the desired chiral salt was obtained with a yield of 62% and an optical purity greater than 99%. acs.org The free base of (R)-2-amino-1-phenylethanol was then liberated with an 80% yield and excellent purity. acs.org

The choice of solvent plays a crucial role in the efficiency of the resolution, as it influences the solubility of the diastereomeric salts. nih.gov Common solvents used in this process include methanol, ethanol, and aqueous mixtures.

Table 1: Comparison of Chiral Acids for Resolution of 2-Amino-1-phenylethanol

| Chiral Acid | Yield of Chiral Salt | Optical Purity (ee) | Reference |

|---|---|---|---|

| Di-O-p-toluoyl-L-tartaric acid | 62% | >99% | acs.org |

Chromatographic Enantioseparation Methods Utilizing Molecularly Imprinted Polymers

While information specifically on the use of Molecularly Imprinted Polymers (MIPs) for the chromatographic enantioseparation of this compound is limited in the provided search results, the principles of this technique are well-established for separating chiral compounds. MIPs are synthetic polymers with tailor-made recognition sites that are complementary in shape, size, and functional group orientation to a template molecule.

In the context of separating enantiomers of 2-amino-phenylethanol, the (R)- or (S)-enantiomer would be used as the template during the polymerization process. After polymerization, the template is removed, leaving behind specific cavities that can selectively rebind the template enantiomer from a racemic mixture. When this MIP is used as a stationary phase in a chromatography column, the enantiomer that was used as the template will have a stronger interaction with the polymer and thus a longer retention time, allowing for the separation of the two enantiomers.

Kinetic Resolution Methodologies

Kinetic resolution is a powerful technique that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the other unreacted and thus enantiomerically enriched.

Enzymatic kinetic resolution is a particularly favored method due to the high enantioselectivity of enzymes. beilstein-journals.org Lipases, such as Candida antarctica lipase B (CALB), are commonly used for the resolution of amines and alcohols. beilstein-journals.orgrsc.orgrsc.org In the case of 2-amino-1-phenylethanol, lipase-catalyzed acylation can be employed. rsc.orgrsc.org One enantiomer is selectively acylated at a faster rate, allowing for the separation of the acylated product from the unreacted enantiomer. For instance, the enzymatic deacylation of diacylated 2-amino-1-phenylethanol has been shown to stop at approximately 50% conversion, yielding both enantiomers with an enantiomeric excess (e.e.) of around 100%. rsc.orgrsc.org

A significant advancement in this area is Dynamic Kinetic Resolution (DKR). DKR combines the enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer. beilstein-journals.org This allows for a theoretical yield of 100% for the desired enantiomer, overcoming the 50% yield limitation of standard kinetic resolution. beilstein-journals.org Palladium nanocatalysts have been effectively used for the racemization of primary amines in DKR processes. organic-chemistry.org

Table 2: Lipase-Catalyzed Resolution of 2-Amino-1-phenylethanol Derivatives

| Enzyme | Method | Substrate | Outcome | Reference |

|---|---|---|---|---|

| Lipase PS and CCL | Deacylation | Diacylated 2-amino-1-phenylethanol | ~50% conversion, e.e. ~100% for both enantiomers | rsc.orgrsc.org |

Stereocontrolled Functionalization and Derivatization Routes

Stereocontrolled functionalization involves the creation of the desired stereocenter through a chemical reaction where the stereochemical outcome is controlled.

Regio- and Stereoselective Chemical Aminolysis of Epoxides

The ring-opening of epoxides with an amine nucleophile is a direct and atom-economical method for the synthesis of β-amino alcohols. tandfonline.comrroij.comscielo.org.mx The synthesis of this compound can be achieved through the regio- and stereoselective aminolysis of a chiral epoxide, such as (R)-styrene oxide, with an amine source like ammonia. acs.org

The regioselectivity of the epoxide opening is a critical factor. The nucleophilic attack can occur at either the less hindered carbon (following the SN2 pathway) or the more substituted benzylic carbon. The use of Lewis acids can influence the regioselectivity of this reaction. academie-sciences.frresearchgate.net For instance, the reaction of racemic styrene oxide with (S)-α-methyl-benzyl-amine in the presence of a Lewis acid like aluminum chloride leads to the regiospecific formation of 2-N-[1-phenylethyl]amino-2-phenylethanol. academie-sciences.frresearchgate.net

The stereochemistry of the starting epoxide dictates the stereochemistry of the resulting amino alcohol, as the aminolysis typically proceeds with an inversion of configuration at the attacked carbon center. Therefore, using enantiomerically pure (R)-styrene oxide with ammonia will yield (R)-2-amino-1-phenylethanol. acs.org

Table 3: Aminolysis of Styrene Oxide

| Epoxide | Amine | Catalyst/Conditions | Major Product | Reference |

|---|---|---|---|---|

| (R)-Styrene oxide | Aqueous ammonia in methanol | Not specified | (R)-2-amino-1-phenylethanol | acs.org |

Carbonyl Addition Reactions with Chiral Templates (e.g., Pinanone Ketimine)

While specific examples of using pinanone ketimine for the synthesis of this compound were not found in the search results, the principle of using chiral templates in carbonyl addition reactions is a well-established strategy for asymmetric synthesis. The ketimine Mannich reaction is a relevant example of an asymmetric synthetic technique that utilizes a chiral amine to control the stereochemical outcome. wikipedia.org

In a hypothetical application to synthesize this compound, a chiral auxiliary derived from pinanone could be used to form a chiral imine or ketimine. The subsequent addition of a nucleophile to the carbonyl group (or a related electrophilic carbon) would be directed by the chiral template, leading to the formation of one enantiomer in excess. After the reaction, the chiral auxiliary is removed, yielding the desired enantiomerically enriched product.

Specific Reduction Pathways of Related Aminoketones

The enantioselective synthesis of this compound is frequently accomplished through the asymmetric reduction of prochiral α-amino ketones or their synthetic precursors. This transformation is a critical step that establishes the desired stereochemistry at the carbinol center. A variety of advanced methodologies, leveraging transition metal catalysis, stoichiometric chiral reagents, and biocatalysis, have been developed to achieve high yields and excellent enantioselectivity. These methods focus on the controlled delivery of a hydride to one face of the carbonyl group, guided by a chiral environment.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation (AH) stands as one of the most efficient and atom-economical methods for the synthesis of chiral alcohols from ketones. nih.gov For the production of this compound, this typically involves the reduction of an N-protected 2-aminoacetophenone derivative.

Cobalt-Catalyzed Hydrogenation: Recent advancements have established cobalt-based catalysts as highly effective for the asymmetric hydrogenation of α-primary amino ketones. nih.gov Utilizing a coordination strategy where the amino group of the substrate assists in the catalytic cycle, these systems can achieve exceptional enantioselectivities and high yields under mild conditions. nih.gov Research has demonstrated that a chiral cobalt complex can catalyze the hydrogenation of various functionalized aryl α-primary amino ketones to their corresponding vicinal amino alcohols with up to 99% enantiomeric excess (ee). nih.gov The process is notably efficient, often reaching completion in under an hour with low catalyst loading. nih.gov

Iridium-Catalyzed Hydrogenation: Iridium complexes, particularly with chiral phosphine ligands, have been successfully employed in the dynamic kinetic asymmetric hydrogenation of N-protected α-amino ketones. One notable system uses an Ir/f-phamidol catalyst for the reduction of α-dibenzylamino aromatic ketones. rsc.org This approach provides the desired amino alcohol with excellent enantioselectivity and allows for high turnover numbers, making it suitable for larger-scale synthesis. rsc.org

Ruthenium-Catalyzed Hydrogenation: Chiral ruthenium complexes are also prominent in the asymmetric hydrogenation of N-protected aminoketones. The Noyori-type hydrogenation, for instance, can be applied to succinimido-protected acetophenones. acs.org This method yields the corresponding succinimido alcohol with very high enantioselectivity (e.g., 98% ee), which can then be hydrolyzed to afford the final amino alcohol. acs.org

| Catalyst System | Substrate | Conditions | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Cobalt Complex | α-Primary Amino Ketones | H₂ pressure, KHCO₃ | High | up to 99% |

| Ir/f-phamidol | α-Dibenzylamino Aromatic Ketone | H₂ pressure | Not Specified | Excellent |

| Chiral Ruthenium Complex | Succinimido Acetophenone | H₂, Base, Chiral Amine | Very Good | 98% |

Oxazaborolidine-Catalyzed Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for the enantioselective reduction of prochiral ketones. mdpi.com This pathway does not directly reduce an aminoketone but rather a suitable precursor, most commonly a 2-haloacetophenone such as 2-chloroacetophenone (phenacyl chloride). acs.orgtaylorfrancis.com

The process involves the use of a chiral oxazaborolidine catalyst, which coordinates with borane to form a super-Lewis acid complex. This complex then coordinates to the ketone, positioning the carbonyl for a stereoselective hydride transfer from the borane. mdpi.comwikipedia.org The reduction of 2-chloroacetophenone using an (S)-oxazaborolidine catalyst yields the (R)-chloro-alcohol with high enantioselectivity (95-96% ee). taylorfrancis.com The resulting chiral halohydrin is subsequently converted to this compound via amination, typically by reaction with ammonium hydroxide. acs.orgtaylorfrancis.com

| Catalyst | Substrate | Reducing Agent | Conditions | Yield (for Chloroalcohol) | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Chiral Oxazaborolidine | 2-Chloroacetophenone | Borane (BH₃) | THF, 65°C | Very Good | 95-96% |

Biocatalytic Reduction Pathways

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. This approach utilizes isolated enzymes (ketoreductases, KREDs) or whole-cell systems to perform the asymmetric reduction of a ketone precursor. rsc.orgnih.gov

Microorganisms from genera such as Lodderomyces and Pilimelia have been shown to asymmetrically reduce aminoketone derivatives to produce the corresponding optically active 2-amino-1-phenylethanol derivatives. googleapis.com Furthermore, engineered alcohol dehydrogenases, such as mutants of Thermoanaerobacter pseudoethanolicus secondary alcohol dehydrogenase (TeSADH), have been developed for the enantiocomplementary reduction of 2-haloacetophenones. nih.gov Depending on the specific enzyme mutant and the substitution pattern on the aromatic ring of the substrate, either the (R) or (S) enantiomer of the resulting halohydrin can be produced with high enantioselectivity. nih.gov For example, the reduction of 2-chloro-4'-bromoacetophenone with the P84S/I86A mutant of TeSADH yields the (R)-alcohol quantitatively with >99% ee. nih.gov This chiral intermediate is then readily converted to the target this compound.

| Biocatalyst | Substrate | Product Configuration | Conversion/Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| TeSADH Mutant (P84S/I86A) | 2-Chloro-4'-bromoacetophenone | (R)-alcohol | Quantitative | >99% |

| TeSADH Mutant (ΔP84/A85G) | 2-Chloro-4'-bromoacetophenone | (S)-alcohol | Quantitative | >99% |

| Lodderomyces sp. | Aminoketone Derivative | (R)- or (S)-amino alcohol | Not Specified | High |

Pivotal Applications in Asymmetric Organic Synthesis

Fundamental Role as a Chiral Building Block in Advanced Organic Chemistry

(R)-2-amino-phenylethanol serves as a fundamental chiral building block, providing a readily available source of chirality for the synthesis of a wide array of more complex molecules. nih.govmdpi.com Its structure is incorporated, in whole or in part, into the final target molecule, transferring its stereochemical information. This strategy is paramount in pharmaceutical and agrochemical research, where the specific three-dimensional arrangement of atoms is crucial for biological activity.

The compound is a key intermediate in the production of enantiomerically pure pharmaceuticals, including certain analgesics and anti-inflammatory agents. nih.gov The presence of the chiral β-amino alcohol moiety is a common feature in many biologically active compounds. Researchers leverage the well-defined stereochemistry of this compound to construct these target molecules with high stereochemical purity, thereby enhancing efficacy and potentially reducing side effects associated with other stereoisomers. mdpi.com Its utility extends to the synthesis of fine chemicals where precise control of chirality is a prerequisite for the desired properties and function. nih.gov

Strategic Utility as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of a new stereocenter with a high degree of stereoselectivity. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. This compound and its derivatives are highly effective in this role.

The formation of carbon-carbon bonds in a stereocontrolled manner is a central challenge in organic synthesis. Chiral auxiliaries derived from this compound are instrumental in guiding these reactions. A prominent example is the asymmetric Strecker reaction, a classic method for synthesizing α-amino acids from aldehydes or ketones.

While direct examples using this compound are part of the broader class of amino alcohol auxiliaries, extensive research on the closely related (R)-phenylglycine amide demonstrates the power of this structural motif. In these reactions, the chiral auxiliary is condensed with an aldehyde and a cyanide source to form diastereomeric α-amino nitriles. The steric hindrance provided by the bulky phenyl group on the auxiliary directs the incoming cyanide nucleophile to attack the imine face preferentially, leading to one diastereomer in significant excess. nih.govutexas.edu Subsequent hydrolysis of the nitrile and removal of the auxiliary yields the desired enantiomerically enriched α-amino acid. Research has shown that this method can achieve outstanding levels of diastereoselectivity, often greater than 99:1, which translates to very high enantiomeric excess in the final product. nih.govutexas.edu

Table 1: Diastereoselective Strecker Reaction using (R)-Phenylglycine Amide Auxiliary

| Aldehyde | Diastereomeric Ratio (dr) | Yield (%) | Reference |

|---|---|---|---|

| Pivaldehyde | >99:1 | 93 | nih.gov |

| Isobutyraldehyde | >99:1 | 85 | nih.gov |

| Benzaldehyde (B42025) | >99:1 | 91 | nih.gov |

This compound is an ideal precursor for the design of rigid chiral templates that enforce a specific conformation on a reacting molecule, thereby inducing asymmetry. A common strategy involves the condensation of this compound with a carbonyl compound to form a chiral oxazolidine (B1195125). nih.gov This heterocyclic system locks the stereocenter of the amino alcohol into a rigid ring structure, creating a well-defined chiral environment.

These oxazolidine derivatives have proven to be highly effective chiral auxiliaries in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and alkylations. doi.orgdicp.ac.cn For instance, an N-acryloyloxazolidine derived from (R)-phenylglycinol can be used in tandem 1,4-addition–aldol condensation reactions. doi.org The chiral oxazolidine auxiliary directs the approach of both the organometallic reagent (e.g., diethylzinc) and the subsequent aldehyde, controlling the formation of two new stereocenters with high diastereoselectivity. doi.org The success of these templates relies on the predictable shielding of one face of the reactive enolate by the phenyl group of the auxiliary, forcing the electrophile to approach from the less hindered face. After the reaction, the auxiliary can be cleaved to reveal the chiral product.

Development and Application of Chiral Ligands in Asymmetric Catalysis

Perhaps the most significant and widespread application of this compound in modern organic synthesis is as a precursor for a vast array of chiral ligands used in transition metal-catalyzed asymmetric reactions. These ligands coordinate to a metal center, creating a chiral catalyst that can produce large quantities of an enantiomerically enriched product from a prochiral substrate.

The modular synthesis of ligands from readily available chiral amino alcohols like this compound is a cornerstone of modern catalyst development. acs.org One of the most successful classes of ligands derived from this precursor is the chiral oxazoline (B21484) ligands, such as phosphino-oxazolines (PHOX) and bis(oxazolines) (BOX).

The synthesis typically involves the reaction of this compound with a dinitrile or a carboxylic acid derivative to form the oxazoline ring. The enantiopure stereocenter from the amino alcohol is positioned adjacent to the coordinating nitrogen atom of the oxazoline ring, allowing it to exert a strong stereochemical influence on the metal's active site. bldpharm.com These ligands have been successfully complexed with a variety of transition metals, including:

Copper (Cu): Cu-BOX complexes are widely used in asymmetric Mukaiyama aldol reactions, hetero-Diels-Alder reactions, and various cycloadditions. researchgate.net

Rhodium (Rh) and Ruthenium (Ru): Rhodium and Ruthenium complexes bearing ligands derived from amino alcohols are highly effective for asymmetric hydrogenation and transfer hydrogenation of ketones and imines. mdpi.comutexas.edu

Iridium (Ir): Iridium catalysts with chiral spiro aminophosphine (B1255530) ligands, which can be conceptually derived from chiral amino alcohol scaffolds, have shown exceptional performance in the hydrogenation of challenging substrates. researchgate.net

Zinc (Zn) and Nickel (Ni): While specific examples for ligands derived solely from this compound are less common in high-impact literature for these metals, the general principle of using N,O-ligands makes them suitable candidates for complexation and catalysis. frontiersin.orgmdpi.comnih.gov

The modularity of these ligands allows for fine-tuning of their steric and electronic properties by modifying the substituents on the oxazoline ring or the phosphorus atom (in PHOX ligands), enabling the optimization of catalysts for specific reactions. nih.gov

The chiral metal complexes described above catalyze a broad spectrum of enantioselective reactions with high efficiency and selectivity.

Hydrogenation: Asymmetric hydrogenation is a powerful method for producing chiral alcohols and amines. Ruthenium complexes with chiral β-amino alcohol ligands have been successfully employed in the asymmetric transfer hydrogenation of N-phosphinyl ketimines, affording chiral amines with good to excellent enantiomeric excesses. The rigidity of the ligand backbone, a feature derivable from cyclic amino alcohols related to the phenylglycinol structure, is crucial for achieving high asymmetric induction. mdpi.com Similarly, iridium-catalyzed asymmetric hydrogenation of α-amino ketones using chiral spiro ligands provides a highly efficient route to chiral 1,2-amino alcohols with up to 99.9% ee. researchgate.net

Conjugate Additions: The addition of nucleophiles to α,β-unsaturated systems is a fundamental C-C bond-forming reaction. Phenylglycinol-derived unsaturated oxazolopiperidone lactams serve as excellent substrates and chiral controllers in stereoselective conjugate addition reactions with organocuprates and other nucleophiles, enabling the synthesis of complex enantiopure piperidines. nih.gov

Epoxidation: Asymmetric epoxidation of olefins is a key transformation for accessing chiral epoxides, which are versatile synthetic intermediates. While direct application of this compound derived ligands is less common, the broader class of metal-salen complexes, which are synthesized from chiral diamines and salicylaldehyde (B1680747) derivatives, are highly effective catalysts for the asymmetric ring-opening of meso-epoxides. mdpi.com Furthermore, iron complexes with chiral phenanthroline-type ligands have been developed for the asymmetric epoxidation of enones, demonstrating the ongoing development of catalysts for this important transformation. nih.gov

Table 2: Application of this compound Derived Systems in Catalysis

| Reaction Type | Catalyst System | Substrate Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Transfer Hydrogenation | Ru-(1S,2R)-1-amino-2-indanol | N-phosphinyl ketimines | Up to 82% | mdpi.com |

| Hydrogenation | Ir-Spiro catalyst | α-Amino ketones | Up to 99.9% | researchgate.net |

| Epoxidation | Fe-phenanthroline complex | Acyclic β,β-disubstituted enones | Up to 92% | nih.gov |

Precursor and Key Intermediate in the Research Synthesis of Enantiopure Compounds

This compound, also known as (R)-phenylethanolamine or (R)-β-hydroxyphenethylamine, is a chiral β-amino alcohol that serves as a fundamentally important precursor and key intermediate in the asymmetric synthesis of a wide array of enantiopure compounds. taylorfrancis.comchemimpex.com Its stereodefined structure makes it a valuable chiral building block for researchers focused on the development of novel therapeutic agents and other biologically active molecules. chemimpex.comsarchemlabs.com The strategic importance of this compound lies in its bifunctional nature, possessing both a hydroxyl and an amino group on a chiral scaffold, which allows for diverse chemical transformations.

Enantiomerically pure 1,2-amino alcohols are recognized as privileged structural motifs found in numerous biologically active compounds and are widely applied in chemical synthesis. acs.orgnih.govnih.gov Consequently, significant research has been directed towards developing efficient methods to synthesize compounds like this compound in high enantiomeric purity. These synthetic routes provide the necessary foundation for its subsequent use as an intermediate.

One prominent area of research involves the enantioselective reduction of prochiral ketones. For instance, two efficient methods have been developed for the synthesis of chiral 2-amino-1-phenylethanol (B123470) starting from 2-chloroacetophenone (B165298) (phenacyl chloride). researchgate.net Another advanced approach utilizes multi-enzyme cascades to produce enantiopure phenylethanolamine from L-phenylalanine, showcasing the power of biocatalysis in generating these crucial intermediates with exceptional purity. acs.orgnih.gov

A multi-enzyme pathway has been developed for the conversion of L-phenylalanine into (R)-phenylethanolamine. nih.gov This biocatalytic cascade involves oxidizing a diol intermediate to (R)-2-hydroxy-2-phenylacetaldehyde using an alcohol oxidase, followed by amination with an amine dehydrogenase. acs.orgnih.gov This method highlights a sophisticated approach to producing the target compound with very high enantioselectivity. acs.orgnih.gov

The following table summarizes the results from this enzymatic synthesis:

| Starting Material | Intermediate | Key Enzymes | Product | Yield | Enantiomeric Excess (ee) |

| (R)-1-phenyl-1,2-diol | (R)-2-hydroxy-2-phenylacetaldehyde | Alcohol oxidase, Amine dehydrogenase, Formate dehydrogenase | (R)-phenylethanolamine | 92% | >99.9% |

Data sourced from studies on multienzyme pathways for the synthesis of enantiopure 1,2-amino alcohols. acs.orgnih.gov

In addition to enzymatic methods, chemosynthetic routes have been refined to produce chiral 2-amino-phenylethanol with high enantiomeric excess. taylorfrancis.com One such method involves the enantioselective oxazaborolidine-catalyzed borane (B79455) reduction of 2-chloroacetophenone. researchgate.net The resulting chiral chloro alcohol is then aminated to yield the final amino alcohol product. taylorfrancis.comresearchgate.net

Key findings from this synthetic approach are detailed below:

| Starting Material | Key Reagents/Catalysts | Intermediate | Product | Yield (amination step) | Enantiomeric Excess (ee) |

| 2-Chloroacetophenone | Chiral oxazaborolidine, Borane | Chiral (R)-2-chloro-1-phenylethanol | (R)-2-amino-1-phenylethanol | 85% | 95% |

| 2-Chloroacetophenone | Chiral ruthenium complex | N-(2-oxo-2-phenylethyl)succinimide | (R)-2-amino-1-phenylethanol | Very good | 98% |

This table summarizes two distinct methods for the enantioselective synthesis of 2-amino-1-phenylethanol. taylorfrancis.comresearchgate.net

The availability of this compound through these efficient synthetic routes enables its use as a precursor in the development of more complex molecules. For example, the core structure of 2-amino-2-phenylethanol (B122105) has been utilized to develop novel β2-adrenoceptor agonists. nih.gov In this research, a series of derivatives were synthesized, and it was found that the stereochemistry was crucial for activity, with the (S)-isomer of one derivative being 8.5-fold more active than the corresponding (R)-isomer, underscoring the importance of enantiopure intermediates in pharmaceutical research. nih.gov

Mechanistic Investigations and Molecular Recognition

Elucidation of Chiral Recognition Processes

Chiral recognition is a fundamental process in biological systems, governing the specific interactions between molecules. For (R)-2-amino-phenylethanol, understanding these processes involves examining its interactions with biological macromolecules, its conformational preferences, and the non-covalent forces that dictate stereoselectivity.

This compound, as a chiral molecule, exhibits stereospecific interactions with biological macromolecules. It serves as a crucial building block in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs, where its specific stereochemistry is vital for therapeutic efficacy. chemimpex.com Its structural similarity to endogenous neurotransmitters leads to specific engagement with their corresponding receptors. For instance, derivatives of the related compound 2-amino-2-phenylethanol (B122105) have been developed as β-arrestin-biased β2-adrenoceptor agonists, demonstrating how specific stereoisomers can selectively activate certain signaling pathways. nih.gov This highlights the importance of the precise three-dimensional arrangement of the amino and hydroxyl groups for recognition and activation at the receptor's active site. nih.gov The compound is also utilized in biochemical research focused on neurotransmitter function, further underscoring its role in specific interactions with biological targets. chemimpex.com

The three-dimensional shape of this compound is not static but exists as an equilibrium of different conformers. The conformational landscape of this molecule is significantly influenced by intramolecular interactions. biocrick.comfrontiersin.org Studies on 2-amino-1-phenylethanol (B123470) and related amino alcohols have shown that the most stable conformations are those stabilized by an intramolecular hydrogen bond between the hydroxyl group (donor) and the amino group (acceptor). biocrick.comfrontiersin.org This O-H···N interaction leads to a folded structure. frontiersin.org

The alkylamino side chain can adopt different orientations, primarily the extended anti or the folded gauche conformation. biocrick.com The relative stability of these conformers is a delicate balance of energies. For example, in the analogue 2-amino-1-phenyl-ethanol (APE), the AG1a and GG1a structures are nearly isoenergetic. researchgate.net The presence of substituents on the molecule can further influence these conformational preferences. biocrick.com

The surrounding environment, particularly the solvent, plays a critical role in modulating the conformational equilibrium. acs.org Water, as a biological solvent, can disrupt the intramolecular hydrogen bond by forming its own hydrogen bonds with the molecule's functional groups. researchgate.netacs.org This interaction can bridge different functional groups within the molecule, significantly altering the relative stabilities of conformers compared to the gas phase and providing a mechanism for interconversion between different conformations. acs.org

Table 1: Dominant Conformations of 2-Amino-1-phenylethanol Analogues

| Conformer | Key Intramolecular Interaction | Relative Stability |

|---|---|---|

| gG'T | Intramolecular OH···N hydrogen bond | Global minimum |

| g'GG | Intramolecular OH···N hydrogen bond | ~1 kJ mol⁻¹ above global minimum |

| tGT | Intramolecular NH···O hydrogen bond | ~5 kJ mol⁻¹ above global minimum |

| gGT | Intramolecular NH···O hydrogen bond | ~7 kJ mol⁻¹ above global minimum |

This interactive table is based on data for the analogue N-Methyl-2-aminoethanol, which illustrates the types of conformations and interactions common in 1,2-aminoalcohols. frontiersin.org

Non-covalent interactions are the primary drivers of stereoselectivity in the recognition of this compound.

Hydrogen Bonding: As established, intramolecular hydrogen bonding is a dominant force in determining the preferred conformation of 2-amino-1-phenylethanol. biocrick.comfrontiersin.org This same interaction is crucial for intermolecular recognition. In biological systems, the hydroxyl and amino groups can act as both hydrogen bond donors and acceptors, forming specific hydrogen bonding networks within a receptor's binding pocket. nih.govrsc.org The precise spatial orientation of these groups in the (R)-enantiomer allows for a complementary fit with a chiral binding site, leading to stereospecific recognition. The formation of these hydrogen bonds is a key factor in stabilizing the molecule-receptor complex. nih.gov

Enzyme Reaction Mechanism Studies

This compound and its derivatives can serve as substrates or modulators for various enzymes. Studying these interactions provides insight into enzyme specificity and catalytic mechanisms.

This compound is an analog of norepinephrine (B1679862). acs.org This makes it a relevant substrate for studying enzymes involved in catecholamine metabolism, such as Phenylethanolamine N-methyltransferase (PNMT). wikipedia.orgnih.gov PNMT is the enzyme that catalyzes the final step in the biosynthesis of epinephrine (B1671497) (adrenaline) from norepinephrine. wikipedia.orgnih.gov

The catalytic mechanism of PNMT involves the transfer of a methyl group from the cofactor S-adenosyl-l-methionine (AdoMet) to the primary amine of its substrate. wikipedia.orgnih.gov Computational studies, supported by experimental data, have demonstrated that this reaction proceeds via an SN2 mechanism. nih.gov In the active site, the enzyme positions the norepinephrine substrate and the AdoMet cofactor in close proximity. The primary amine of the norepinephrine acts as a nucleophile, attacking the reactive methyl group of AdoMet. wikipedia.org The aromatic ring of the substrate is positioned between specific amino acid residues in the active site, such as Phenylalanine and Asparagine, contributing to substrate specificity. nih.gov The methyl transfer is the rate-limiting step of the reaction. nih.gov

Table 2: Key Features of the PNMT Catalytic Mechanism

| Feature | Description |

|---|---|

| Enzyme | Phenylethanolamine N-methyltransferase (PNMT) |

| Substrate | Norepinephrine (or analogues like this compound) |

| Cofactor | S-adenosyl-l-methionine (AdoMet) |

| Reaction | Methylation of the primary amine |

| Mechanism | SN2 (bimolecular nucleophilic substitution) |

| Rate-Limiting Step | Methyl group transfer |

This interactive table summarizes the catalytic process of PNMT, the enzyme responsible for converting norepinephrine to epinephrine. wikipedia.orgnih.gov

Derivatives of this compound can act not only as substrates but also as modulators of enzymatic and receptor activity. A notable example is the development of biased agonists for G protein-coupled receptors (GPCRs). nih.gov Certain derivatives of 2-amino-2-phenylethanol have been identified as β-arrestin-biased β2-adrenoceptor agonists. nih.gov These compounds selectively activate the β-arrestin signaling pathway over the G protein-dependent pathway, demonstrating a sophisticated level of activity modulation. nih.gov This biased agonism offers a pathway to develop drugs that enhance therapeutic effects while minimizing side effects by selectively targeting specific downstream signaling cascades of a single receptor. nih.gov

Furthermore, the structural motif of this compound is found in molecules that can inhibit enzyme activity. For example, studies on alcohol dehydrogenases have shown that various small molecules can inhibit their catalytic activity. nih.gov While not directly demonstrated for this compound itself against this specific enzyme, its functional groups (hydroxyl and amino) and aromatic ring provide the necessary features to interact with enzyme active sites and potentially act as competitive or non-competitive inhibitors. The ability of a molecule to inhibit an enzyme is highly dependent on its structure and complementarity to the enzyme's active or allosteric sites.

Mechanistic Insights into Asymmetric Catalysis

This compound and its derivatives are pivotal in asymmetric catalysis, where they serve as chiral ligands or catalysts to induce stereoselectivity in chemical reactions. Understanding the underlying mechanisms is crucial for the rational design and optimization of these catalytic systems.

Identification of Key Intermediates and Rate-Determining Steps in Catalytic Cycles

The efficacy of an asymmetric catalyst is intrinsically linked to the specific intermediates formed during the catalytic cycle and the kinetics of their transformations. In reactions employing ligands derived from this compound, the formation of diastereomeric transition states is a key feature that dictates the enantiomeric excess of the product.

For instance, in certain metal-catalyzed reactions, the this compound ligand coordinates with the metal center, creating a chiral environment. The substrate then interacts with this chiral complex, leading to the formation of transient diastereomeric intermediates. Spectroscopic techniques, such as in-situ infrared spectroscopy and nuclear magnetic resonance (NMR), coupled with kinetic studies, are instrumental in identifying these fleeting species. The rate-determining step, often the step with the highest energy barrier, can be the formation of a key intermediate or the product-releasing step. Its identification is critical for optimizing reaction conditions to enhance catalytic turnover and enantioselectivity. While specific rate-determining steps are highly reaction-dependent, a common feature in many catalytic cycles involving this compound-type ligands is the stereoselective bond-forming step within the chiral coordination sphere of the metal.

Table 1: Key Intermediates in Asymmetric Catalysis with this compound Derivatives

| Reaction Type | Metal Center | Key Intermediate | Method of Identification |

| Asymmetric Transfer Hydrogenation | Ruthenium | Metal-hydride-ligand complex | NMR, DFT Calculations |

| Asymmetric Aldol (B89426) Addition | Zinc | Zinc-enolate-ligand complex | In-situ IR, X-ray Crystallography |

| Asymmetric Alkylation | Copper | Copper-substrate-ligand complex | ESI-MS, Kinetic Studies |

Understanding Ligand-Substrate Interactions Governing Enantioselectivity

The enantioselectivity observed in reactions catalyzed by this compound-based systems is a direct consequence of the non-covalent interactions between the chiral ligand and the substrate within the transition state. These interactions, which include hydrogen bonding, steric repulsion, and π-π stacking, stabilize one diastereomeric transition state over the other, leading to the preferential formation of one enantiomer of the product.

Stereochemical models are often proposed to rationalize the observed enantioselectivity. These models, supported by computational studies and experimental evidence such as non-linear effects, provide a three-dimensional representation of the transition state assembly. For this compound, the hydroxyl and amino groups are key functionalities that can engage in hydrogen bonding with the substrate, thereby orienting it in a specific manner relative to the chiral backbone of the ligand. The phenyl group can also play a crucial role through steric hindrance or aromatic interactions, further refining the stereochemical outcome. The rigidity of the ligand backbone and the nature of the substituents on both the ligand and the substrate are critical factors that influence the strength and geometry of these interactions, and consequently, the level of enantiocontrol.

Computational and Experimental Studies on Solvation Effects on Molecular Conformation

The conformation of this compound is not static and is significantly influenced by its surrounding solvent environment. Both computational and experimental methods have been employed to elucidate the intricate interplay between the solute and solvent molecules.

Molecular mechanics simulations have provided a detailed picture of the conformational behavior of 2-amino-1-phenylethanol in aqueous solution. nih.gov These studies reveal that water molecules play a crucial role in determining the conformational preferences and dynamic behavior of the molecule. nih.gov Water molecules can form bridges between the functional groups of the molecule, which significantly affects their relative stabilities compared to the gas phase. nih.gov This reorganization of the solvation structure also provides a mechanism for the interconversion between different conformations. nih.gov

In the gas phase, free jet microwave absorption spectroscopy has shown the presence of multiple conformational species for 2-amino-1-phenylethanol. These conformers are stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the amino nitrogen.

Computational studies, often employing Density Functional Theory (DFT), have been used to predict the relative energies of different conformers in various solvents. These calculations can account for both explicit solvent molecules and the bulk solvent effect through continuum models. The choice of solvent can significantly alter the geometrical parameters of the molecule.

Experimental techniques such as NMR spectroscopy are powerful tools for studying the conformation of this compound in solution. By analyzing chemical shifts and coupling constants in different deuterated solvents, information about the time-averaged conformation and the relative populations of different conformers can be obtained. For example, a study on the related compound (R)-2-Methylamino-1-Phenylethanol utilized ¹H and ¹³C NMR in deuterated chloroform (B151607) to investigate its structure. researchgate.net

Table 2: Influence of Solvent on the Conformational Preference of this compound

| Solvent | Predominant Conformation (Predicted/Observed) | Key Stabilizing Interactions | Experimental/Computational Method |

| Gas Phase | Gauche | Intramolecular H-bonding (OH···N) | Microwave Spectroscopy |

| Water | Extended | Intermolecular H-bonding with water (water bridges) | Molecular Mechanics Simulations nih.gov |

| Chloroform | Gauche (in derivative) | Intramolecular H-bonding | NMR Spectroscopy (on derivative) researchgate.net |

| Non-polar solvents | Gauche (Predicted) | Intramolecular H-bonding | DFT Calculations |

Advanced Spectroscopic and Computational Characterization for Research Applications

Spectroscopic Techniques for Structural and Conformational Elucidation

A multi-faceted approach employing various spectroscopic methods is essential for a thorough characterization of (R)-2-amino-phenylethanol. Each technique offers unique insights into the molecular properties of the compound. A systematic spectroscopic investigation of this compound has been carried out, encompassing FT-IR, FT-Raman, NMR, and UV-Vis analysis, to provide a comprehensive understanding of its structural and electronic properties researchgate.netresearchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom. Experimental ¹H and ¹³C NMR spectra have been recorded in deuterated chloroform (B151607) (CDCl₃) to map the carbon-hydrogen framework of the molecule researchgate.netresearchgate.net.

The ¹H NMR spectrum provides details on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the various carbon environments within the molecule, including the aliphatic carbons of the ethanolamine (B43304) side chain and the aromatic carbons of the phenyl ring researchgate.net. Theoretical calculations of chemical shifts are often performed using the Gauge-Independent Atomic Orbital (GIAO) method to compare with and support the assignment of experimental spectra researchgate.net.

While specific experimental data for this compound is detailed in dedicated spectroscopic studies researchgate.netresearchgate.net, a representative table of expected chemical shifts based on its structure is provided below.

| Atom Type | Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic C-H | C₂' to C₆' | ~7.2 - 7.4 | ~125 - 129 |

| Aromatic C (ipso) | C₁' | - | ~140 - 145 |

| Benzylic C-H | C₁ | ~4.7 - 4.9 (dd) | ~70 - 75 |

| Methylene (B1212753) C-H₂ | C₂ | ~2.8 - 3.2 (m) | ~45 - 50 |

| Amine N-H₂ | - | Broad singlet, variable | - |

| Hydroxyl O-H | - | Broad singlet, variable | - |

NMR Titration studies can be employed to investigate intermolecular interactions, such as hydrogen bonding or host-guest complexation. By monitoring the chemical shift changes of specific protons upon the addition of a binding partner, information about the binding site, stoichiometry, and binding constants can be obtained researchgate.net. For instance, the interaction of the amino and hydroxyl groups of this compound with chiral selectors or metal ions could be characterized using this method.

Chemical Shift Anisotropy (CSA) provides information about the 3D electronic environment around a nucleus. While not commonly measured in routine solution-state NMR, solid-state NMR studies measuring CSA can offer insights into the molecular symmetry and electronic structure, which can be particularly useful for studying crystalline forms or complexes of the compound.

Key vibrational modes for this compound include:

O-H and N-H Stretching: Broad bands in the FT-IR spectrum, typically in the 3200-3600 cm⁻¹ region, corresponding to the hydroxyl and amino groups.

Aromatic C-H Stretching: Sharp bands typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands appearing just below 3000 cm⁻¹.

N-H Bending: A characteristic vibration often observed near 1600 cm⁻¹ in the IR spectrum.

Aromatic C=C Stretching: A series of bands in the 1450-1600 cm⁻¹ region, characteristic of the phenyl ring.

C-O Stretching: A strong band in the FT-IR spectrum, typically found in the 1000-1200 cm⁻¹ region.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Primary Activity |

|---|---|---|

| O-H Stretch | 3200 - 3600 | IR |

| N-H Stretch | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR & Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR & Raman |

| N-H Bend | 1590 - 1650 | IR |

| Aromatic C=C Stretch | 1450 - 1600 | IR & Raman |

| C-O Stretch | 1000 - 1200 | IR |

| Aromatic Ring Breathing | ~1000 | Raman |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. For this compound, the primary chromophore is the phenyl group. The UV-Vis spectrum, recorded in both the gas phase and in ethanol (B145695) solution, shows absorption bands characteristic of the π → π* transitions of the benzene (B151609) ring researchgate.netresearchgate.net. Typically, these include a strong absorption band (the E₂-band) around 200-220 nm and a weaker, structured band (the B-band) around 250-270 nm. Computational methods such as Time-Dependent DFT (TD-DFT) are used to calculate electronic excitation energies and oscillator strengths, which aid in the interpretation of the experimental UV-Vis spectrum dntb.gov.ua.

Fluorescence spectroscopy can also be a valuable tool. Although simple benzene derivatives like this are not strongly fluorescent, derivatization of the amino group or complexation can induce or enhance fluorescence. Fluorescence studies can be used to investigate interactions with biological macromolecules or for sensitive quantification. For example, in a study of a chiral probe, the addition of S-2-amino-1-phenylethanol resulted in a significant fluorescence enhancement and a 38 nm redshift, indicating an interaction that could be leveraged for enantioselective detection researchgate.net.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis. The molecular weight of this compound is 137.18 g/mol .

In electrospray ionization (ESI), the molecule is typically observed as the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 138. Collision-induced dissociation (CID) of this ion leads to characteristic fragment ions. A common fragmentation pathway for protonated phenylethanolamines is the neutral loss of a water molecule (H₂O), resulting in a prominent fragment ion at m/z 120 [M + H - H₂O]⁺ derpharmachemica.com. Another potential fragmentation involves the cleavage of the C-C bond between the phenyl-bearing carbon and the amine-bearing carbon, which can lead to fragments such as the tropylium (B1234903) ion at m/z 91.

Derivatization strategies are often employed, particularly in conjunction with gas chromatography-mass spectrometry (GC-MS), to improve the volatility and thermal stability of the analyte. The hydroxyl and amino groups can be derivatized, for example, by silylation.

Microwave absorption spectroscopy is a high-resolution technique that provides definitive information on the geometry and conformational preferences of molecules in the isolated, gas-phase environment. A study using free jet microwave absorption spectroscopy on 2-amino-1-phenylethanol (B123470) revealed the presence of two distinct conformers in the supersonic jet expansion frontiersin.org.

The analysis of the rotational constants, obtained from the microwave spectrum, allows for the precise determination of the molecule's moments of inertia, which are then compared with values calculated for theoretically predicted structures. This comparison confirmed that both observed conformers are stabilized by a strong intramolecular hydrogen bond between the hydroxyl group (acting as the donor) and the amino nitrogen atom (acting as the acceptor) frontiersin.org. This interaction is a dominant force in dictating the gas-phase structure of related flexible neurotransmitter analogues.

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Since this compound is a chiral molecule, it will exhibit a characteristic CD spectrum that is an equal and opposite mirror image of the spectrum for its (S)-enantiomer.

The primary application of CD spectroscopy for this compound is the determination of enantiomeric purity or enantiomeric excess (ee). The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers, making it a powerful tool for quality control in asymmetric synthesis.

Furthermore, CD spectroscopy can be used for interaction studies . When this compound interacts with another chiral molecule, such as a protein receptor or a chiral stationary phase in chromatography, changes in its CD spectrum can be observed. Induced CD signals may also appear if the achiral chromophore of one molecule is perturbed by the chiral environment of the other. These studies provide valuable information on the nature and stereochemistry of intermolecular interactions.

Advanced Computational Chemistry Methodologies

Computational chemistry offers powerful in-silico tools to investigate the properties of this compound, providing insights that complement experimental findings. These methods allow for the detailed exploration of the molecule's electronic structure, conformational landscape, and interactions in various environments.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules like this compound. DFT calculations can determine various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing molecular reactivity and stability.

In one study focused on the enantioselective recognition of 2-amino-1-phenylethanol, DFT calculations were employed to understand the underlying electronic mechanisms. wikipedia.org The calculations revealed the HOMO and LUMO energy levels for the interacting molecules, providing insight into the intramolecular charge transfer (ICT) mechanism that drives the recognition process. wikipedia.org Such calculations are crucial for predicting how the molecule will interact with other species and for designing systems with specific recognition capabilities. wikipedia.org Furthermore, DFT has been used to determine the vertical ionization potentials for different conformers of 2-amino-1-phenylethanol in the gas phase, offering a deeper understanding of its cationic states and dissociation pathways. dtu.dk

| Molecule/Complex | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Probe Molecule R-1 | -5.49 | -1.81 | 3.68 | wikipedia.org |

| R-1 + S-2-amino-1-phenylethanol Complex | -5.48 | -1.29 | 4.19 | wikipedia.org |

Molecular modeling and dynamics simulations are indispensable for studying the dynamic behavior of this compound in complex environments, such as in solution or interacting with biological macromolecules.

Solvation: The behavior of 2-amino-1-phenylethanol, an analog of noradrenaline, is significantly influenced by its environment, particularly in aqueous solutions relevant to biological systems. aps.orgcnr.it Molecular mechanics simulations have been used to create a detailed picture of its conformational behavior in both its neutral and protonated forms in water. aps.orgcnr.it These studies reveal that water molecules play a critical role in determining the molecule's conformational preferences and dynamics. aps.orgcnr.it Water molecules can form bridges between the functional groups of the molecule, which alters their relative stabilities compared to the gas phase. aps.orgcnr.it The reorganization of these solvent structures also facilitates conformational changes, a mechanism crucial for its biological function. aps.orgcnr.it

Protein-Ligand Interactions: Understanding the interaction of phenylethanolamines with proteins is critical for pharmacology. Computational methods, including DFT, have been used to investigate the reaction mechanism of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for converting norepinephrine (B1679862) to epinephrine (B1671497). wikipedia.orgnih.gov By modeling the enzyme's active site with the phenylethanolamine substrate, researchers can map the reaction pathway for the methyl group transfer from the cofactor S-adenosyl-l-methionine (AdoMet). nih.gov These models identify key residues and non-covalent interactions, such as hydrogen bonding networks, that stabilize the transition state and facilitate catalysis. nih.gov Such computational studies provide a molecular-level rationale for the enzyme's function and can guide the design of specific inhibitors. nih.gov

Molecular Imprinting Simulations: Molecularly imprinted polymers (MIPs) are synthetic receptors with cavities designed to bind a specific target molecule. (R,S)-2-amino-1-phenylethanol has been used as a template analog to create MIPs for the recognition of octopamine (B1677172). cmu.edu Molecular modeling is employed in this process to rationalize the stereodifferentiation of analytes by the polymer's stereospecific sites. cmu.edu Computational simulations help in the rational design of MIPs by screening functional monomers and optimizing the polymerization conditions before experiments are conducted. nih.govucdavis.edu By calculating the binding energies between the template molecule and various functional monomers, researchers can predict which monomer will result in the most effective and selective imprinted polymer. nih.gov

| MIP Code | Functional Monomer | Target Analyte | Template | Key Finding |

|---|---|---|---|---|

| MIP1 | 4-vinylbenzoic acid | (R,S)-octopamine | (R,S)-(±)-2-amino-1-phenylethanol | Selected for further analysis based on binding capacity, with an affinity factor of 6.37. cmu.edu |

| MIP2-MIP10 | Various (methacrylic acid, acrylamide, etc.) | (R,S)-octopamine | (R,S)-(±)-2-amino-1-phenylethanol | Used to screen for the optimal functional monomer for octopamine recognition. cmu.edu |

A potential energy surface (PES) scan is a computational method used to explore the conformational landscape of a flexible molecule by systematically changing specific geometric parameters, such as dihedral angles, and calculating the corresponding energy. wikipedia.org This "relaxed" scan, where all other degrees of freedom are optimized at each step, helps identify the most stable conformers (local minima) and the energy barriers between them (transition states). wikipedia.org For a molecule like this compound with a flexible side chain, PES scans are crucial for understanding its conformational preferences, which are dictated by a balance of intramolecular interactions. Although specific PES studies on this compound are not prominent in the literature, this technique has been applied to structurally analogous molecules like 2-phenylethanol (B73330) and 2-phenylethanethiol. In these related molecules, calculations predicted the existence of multiple stable gauche and anti conformers, with stability influenced by weak intramolecular forces like hydrogen bonds between the terminal group and the phenyl ring's π-system.

Surface-Sensitive Characterization Techniques

The interaction of this compound with surfaces is fundamental to applications in heterogeneous catalysis, chiral separations, and sensor development. Surface-sensitive techniques provide experimental data on adsorption geometry and electronic interactions at the substrate interface.

Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing conductive surfaces with atomic resolution, making it ideal for determining the adsorption configuration and self-assembly of molecules. ucdavis.edu While direct STM studies of this compound are not widely reported, research on analogous chiral amino alcohols, such as D-alaninol on a Cu(100) surface, demonstrates the capability of the technique. aps.orgcnr.it In such studies, STM images reveal that the molecules form ordered, self-assembled chiral monolayers. dtu.dkaps.org The specific arrangement, or supramolecular organization, can be determined, including the formation of tetramer units that create a long-range chiral domain on the achiral metal surface. dtu.dkcnr.it By comparing experimental STM images with simulations based on DFT calculations, researchers can validate proposed adsorption models and gain a precise understanding of how these chiral molecules organize on a surface. cnr.it

High-Resolution Photoemission Spectroscopy (HRPES), including angle-resolved valence photoemission spectroscopy, is used to probe the electronic structure of surfaces and the changes that occur upon molecular adsorption. This technique provides direct information on the chemical bonding and electronic interactions between the adsorbate and the substrate. aps.org Studies on the adsorption of chiral molecules like D-alaninol on Cu(100) have utilized photoemission spectroscopy to investigate the phenomenon of chirality transfer from the molecule to the metal surface. dtu.dkaps.org The formation of new chemical bonds upon adsorption leads to the appearance of new features in the valence band spectra, corresponding to mixed molecule-substrate electronic states. aps.org The analysis of these states, particularly using circularly polarized light, can reveal a chiral electronic response from the surface itself, providing direct evidence that the substrate has acquired a "chiral footprint" from the adsorbed molecules. dtu.dkaps.org This demonstrates that the interaction is not merely physical but involves a significant modification of the surface's electronic properties. aps.org

X-ray Analyses of Supramolecular Assemblies

X-ray crystallography is an indispensable technique for the unambiguous determination of three-dimensional molecular structures and the elucidation of intermolecular interactions that govern the formation of supramolecular assemblies. For chiral molecules like amino alcohols, this analysis provides critical insights into chiral discrimination and the nature of non-covalent interactions, such as hydrogen bonding and π-interactions, which dictate the packing of molecules in the crystalline state.

In the crystal structure of racemic cis-ADE, the enantiomers are linked by O—H⋯N hydrogen bonds, creating chiral 2-helical columnar structures. researchgate.net Specifically, the (1S,2R)-ADE molecules form left-handed helices, while the (1R,2S)-ADE molecules form right-handed helices. researchgate.net These helical structures are further stabilized by C—H⋯π and N—H⋯π interactions involving the phenyl groups. researchgate.net

The precise geometric parameters of the molecule and the key intermolecular interactions are determined from the X-ray diffraction data, providing fundamental information for understanding the principles of molecular recognition and self-assembly.

Detailed Research Findings

The crystallographic investigation of racemic cis-2-amino-1,2-diphenylethanol provides high-quality data on its solid-state conformation and supramolecular arrangement. The primary intermolecular interaction is a classic hydrogen bond between the hydroxyl group (donor) and the amino group (acceptor) of adjacent enantiomeric molecules. researchgate.net

The key findings from the crystallographic analysis are summarized in the following data tables.

Table 1: Crystal Data and Structure Refinement for cis-2-amino-1,2-diphenylethanol This table presents the fundamental crystallographic parameters obtained from the single-crystal X-ray diffraction experiment.

| Parameter | Value |

| Empirical Formula | C₁₄H₁₅NO |

| Formula Weight | 213.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 15.1189 (4) |

| b (Å) | 5.7668 (2) |

| c (Å) | 13.9806 (4) |

| β (°) | 108.978 (1) |

| Volume (ų) | 1150.81 (6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.231 |

Table 2: Key Hydrogen Bond Geometry (Å, °) This table details the geometric parameters of the principal hydrogen bond responsible for the formation of the supramolecular assembly.

| D–H···A | d(D–H) | d(H···A) | d(D···A) | ∠(DHA) |

| O1—H13···N1 | 0.95(2) | 1.86(2) | 2.7977 (16) | 173(2) |

D = Donor atom; A = Acceptor atom

Derivatization Strategies and Functional Compound Development for Research Tools

Synthesis of Modified (R)-2-amino-phenylethanol Derivatives

The chemical versatility of this compound allows for a range of modifications, including oxidation, reduction, and substitution reactions at its primary functional groups. These transformations yield derivatives with altered electronic, steric, and chiral properties, which are crucial for their application as specialized research tools.

Oxidized and Reduced Forms

The oxidation of the hydroxyl group in this compound can lead to the formation of the corresponding ketone, (R)-2-amino-1-phenylethanone. This transformation can be achieved using various oxidizing agents. Further oxidation could potentially lead to cleavage of the carbon-carbon bond, yielding products such as benzaldehyde (B42025). The primary amine group can also be oxidized, though this is less common and can lead to a variety of products depending on the reaction conditions.

Conversely, the reduction of the hydroxyl group to a methylene (B1212753) group would yield (R)-2-amino-1-phenylethane. This transformation removes the chiral center at the benzylic position, a modification that can be useful in structure-activity relationship studies to probe the importance of this stereocenter for biological activity or molecular recognition.

Substitution Products at Hydroxyl and Amine Groups

The hydroxyl and amine groups of this compound are amenable to a wide range of substitution reactions. The hydroxyl group can be converted into an ether or an ester, or it can be replaced by other functional groups through nucleophilic substitution, often after activation to a better leaving group. Similarly, the primary amine can undergo reactions such as alkylation, arylation, and acylation to form secondary or tertiary amines and amides, respectively. These substitutions can dramatically alter the molecule's polarity, size, and hydrogen bonding capabilities.

N-Substituted and O-Substituted Analogs (e.g., N-alkyl, N-aryl, O-acetyl Derivatives)

The synthesis of N- and O-substituted analogs of this compound has been a subject of interest for the development of new chemical entities with specific functionalities. N-alkylation and N-arylation introduce substituents on the nitrogen atom, which can modulate the basicity and nucleophilicity of the amine, as well as introduce new steric and electronic features. For instance, the synthesis of (R)-2-((4-aminophenethyl)amino)-1-phenylethanol, an N-substituted derivative, has been reported.

O-acetylation, which involves the reaction of the hydroxyl group with an acetylating agent, results in the formation of an ester. This modification can serve as a protecting group strategy in multi-step syntheses or can be used to alter the lipophilicity and bioavailability of the molecule in biological studies. The table below summarizes some examples of N- and O-substituted derivatives of this compound and the synthetic methods employed.

| Derivative Type | Example | Synthetic Method |

| N-Alkyl | (R)-N-methyl-2-amino-phenylethanol | Reductive amination of benzaldehyde with methylamine, followed by stereoselective reduction. |

| N-Aryl | (R)-N-phenyl-2-amino-phenylethanol | Buchwald-Hartwig amination of a protected this compound derivative with an aryl halide. |

| O-Acetyl | (R)-2-amino-1-phenylethyl acetate | Acetylation of the hydroxyl group of a protected this compound derivative using acetic anhydride (B1165640) or acetyl chloride, followed by deprotection of the amine. |

| N-Substituted | (R)-2-((4-aminophenethyl)amino)-1-phenylethanol | Reductive amination involving the reaction of this compound with a substituted phenylacetaldehyde. |

Applications of Derived Compounds in Chemical Biology and Material Science Research

The derivatives of this compound have found significant utility in the development of sophisticated tools for research in chemical biology and material science. Their chiral nature and functional handles allow for their incorporation into larger systems designed for molecular recognition and separation.

Development of Fluorescent Probes for Enantioselective Recognition

The development of fluorescent probes for the enantioselective recognition of chiral molecules is a significant area of research. While derivatives of this compound have not been as extensively studied in this context as other chiral scaffolds like BINOL, the principles of their design are applicable. The chiral backbone of this compound can be incorporated into a larger fluorophore system. The spatial arrangement of its functional groups can create a chiral binding pocket that interacts selectively with one enantiomer of a target analyte. This selective interaction can lead to a measurable change in the fluorescence properties of the probe, such as an increase or decrease in intensity (turn-on/turn-off) or a shift in the emission wavelength. The design of such probes often involves the strategic placement of recognition elements (e.g., hydrogen bond donors/acceptors, aromatic rings for π-π stacking) and a signaling unit (the fluorophore) on the chiral scaffold.

Incorporation into Molecularly Imprinted Polymers for Separation Science

Molecularly imprinted polymers (MIPs) are synthetic materials with tailor-made recognition sites for a specific target molecule. The use of chiral molecules as templates in the synthesis of MIPs can lead to materials capable of enantioselective separation. (R,S)-2-amino-1-phenylethanol has been successfully employed as a structural analog to create MIPs for the separation of the racemic mixture of octopamine (B1677172).

In a study focused on the separation of octopamine racemate, a series of ten molecularly imprinted polymers (MIP1-MIP10) were prepared using (R,S)-(±)-2-amino-1-phenylethanol as a template. The research investigated the binding affinity of these polymers for (R,S)-octopamine and other structurally related analytes. The findings from this study are summarized in the table below, highlighting the composition and binding characteristics of the most effective polymer, MIP1.

| Polymer ID | Functional Monomer | Cross-linker | Porogen | Template | Analyte | Affinity Factor (k) |

| MIP1 | 4-Vinylbenzoic acid | Ethylene glycol dimethacrylate | Methanol | (R,S)-2-amino-1-phenylethanol | (R,S)-Octopamine | 6.37 |

The data indicates that the MIP prepared with 4-vinylbenzoic acid as the functional monomer exhibited the highest affinity for octopamine, demonstrating the potential of using this compound derivatives in the creation of highly selective separation media. The successful application in molecularly imprinted solid-phase extraction (MISPE) from human serum albumin further underscores the practical utility of these materials in complex biological matrices.

Chiral Building Blocks for Complex Bioactive Scaffolds

The intrinsic chirality of this compound makes it a valuable chiral building block in asymmetric synthesis. chemimpex.com Its well-defined stereocenter is crucial for the construction of complex bioactive scaffolds, where specific stereochemistry is often a prerequisite for biological activity. Researchers utilize this compound as a starting material or an intermediate in the synthesis of a wide array of molecules, including pharmaceuticals. chemimpex.com The presence of both an amino and a hydroxyl group on a chiral frame allows for sequential and site-selective modifications, enabling the creation of diverse and intricate molecular structures.

The utility of chiral precursors like this compound is central to the development of novel therapeutic agents. chemimpex.com Many nonproteinogenic amino acids and their derivatives serve as foundational units for small bioactive peptide scaffolds, imparting unique functional properties not available from the standard 20 proteinogenic amino acids. nih.gov The synthesis of these complex molecules often involves multi-step processes where the stereochemical integrity of the initial chiral block is transferred to the final product. For instance, the amine functionality can be acylated or alkylated, while the hydroxyl group can be etherified or esterified, leading to a variety of chiral synthons. These synthons are then incorporated into larger molecular frameworks to build bioactive compounds such as analgesics and anti-inflammatory drugs. chemimpex.com

The table below details examples of research applications where chiral building blocks derived from amino alcohols contribute to the synthesis of complex bioactive molecules.

| Bioactive Scaffold Class | Role of Chiral Building Block | Research Context |

| Pharmaceutical Intermediates | Provides the necessary stereochemistry for biological efficacy. chemimpex.com | Development of novel analgesics and anti-inflammatory agents. chemimpex.com |

| Nonribosomal Peptides | Acts as a nonproteinogenic unit to create unique peptide structures. nih.gov | Discovery of new antibiotics and other therapeutic peptides. nih.gov |

| Chiral Auxiliaries | Guides the stereochemical outcome of subsequent synthetic steps. | Asymmetric synthesis of various nitrogen-containing target molecules. sigmaaldrich.com |